molecular formula C26H25NO4S B1390315 Fmoc-S-benzyl-DL-homocysteine CAS No. 1452573-79-3

Fmoc-S-benzyl-DL-homocysteine

Cat. No.: B1390315
CAS No.: 1452573-79-3
M. Wt: 447.5 g/mol
InChI Key: ASWSJAABSXCHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-S-benzyl-DL-homocysteine is a synthetic amino acid derivative commonly used in peptide synthesis. It is a protected form of homocysteine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the thiol group is protected by a benzyl group. This compound is widely utilized as a building block for the synthesis of peptides and proteins due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-benzyl-DL-homocysteine typically involves the protection of the amino and thiol groups of homocysteine. The amino group is protected using the Fmoc group, while the thiol group is protected using a benzyl group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-S-benzyl-DL-homocysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-S-benzyl-DL-homocysteine is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-S-benzyl-DL-homocysteine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The benzyl group protects the thiol group, which can be selectively deprotected when needed. This allows for precise control over the synthesis process and the formation of desired peptide sequences .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-S-methyl-DL-homocysteine
  • Fmoc-S-tert-butyl-DL-homocysteine
  • Fmoc-S-phenyl-DL-homocysteine

Uniqueness

Fmoc-S-benzyl-DL-homocysteine is unique due to its specific protecting groups, which offer stability and ease of deprotection. The benzyl group provides a balance between stability and reactivity, making it suitable for various synthetic applications. Compared to other similar compounds, it offers a versatile option for peptide synthesis with controlled deprotection steps .

Properties

IUPAC Name

4-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c28-25(29)24(14-15-32-17-18-8-2-1-3-9-18)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWSJAABSXCHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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